3-Methoxy-4-((2-methylthiazol-5-yl)methoxy)benzonitrile
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Overview
Description
3-Methoxy-4-((2-methylthiazol-5-yl)methoxy)benzonitrile is an organic compound with the molecular formula C13H12N2O2S It is a derivative of benzonitrile, featuring a methoxy group and a thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-((2-methylthiazol-5-yl)methoxy)benzonitrile typically involves the reaction of 3-methoxybenzonitrile with 2-methylthiazole-5-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-((2-methylthiazol-5-yl)methoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methoxy-4-((2-methylthiazol-5-yl)methoxy)benzoic acid.
Reduction: Formation of 3-methoxy-4-((2-methylthiazol-5-yl)methoxy)benzylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Methoxy-4-((2-methylthiazol-5-yl)methoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and organic pigments.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and dyes.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-((2-methylthiazol-5-yl)methoxy)benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-4-methylbenzonitrile
- 3-Methoxybenzonitrile
- 4-Methoxybenzonitrile
Uniqueness
3-Methoxy-4-((2-methylthiazol-5-yl)methoxy)benzonitrile is unique due to the presence of both a methoxy group and a thiazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H12N2O2S |
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Molecular Weight |
260.31 g/mol |
IUPAC Name |
3-methoxy-4-[(2-methyl-1,3-thiazol-5-yl)methoxy]benzonitrile |
InChI |
InChI=1S/C13H12N2O2S/c1-9-15-7-11(18-9)8-17-12-4-3-10(6-14)5-13(12)16-2/h3-5,7H,8H2,1-2H3 |
InChI Key |
WISCDHXNUKXWHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)COC2=C(C=C(C=C2)C#N)OC |
Origin of Product |
United States |
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